

# Application Notes and Protocols for Dosimetry Calculation in <sup>177</sup>Lu-EB-PSMA Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Dota-psma-EB-01 |           |
| Cat. No.:            | B15604543       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for <sup>177</sup>Lu-Evans Blue-Prostate-Specific Membrane Antigen (<sup>177</sup>Lu-EB-PSMA) therapy. This document is intended to guide researchers, scientists, and drug development professionals in the principles and practices of estimating absorbed radiation doses in patients undergoing this novel radioligand therapy.

#### Introduction

<sup>177</sup>Lu-EB-PSMA is an emerging radiopharmaceutical designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The addition of an Evans blue analogue to the PSMA-targeting ligand aims to enhance blood circulation time through albumin binding, potentially leading to higher tumor uptake and improved therapeutic efficacy.[1] Accurate dosimetry is crucial for evaluating the safety and effectiveness of this therapy, ensuring that the radiation dose to tumors is maximized while minimizing exposure to healthy organs at risk (OARs).[1][2] This document outlines the methodologies for calculating absorbed doses based on established frameworks like the Medical Internal Radiation Dose (MIRD) schema.[3][4][5]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from clinical studies involving <sup>177</sup>Lu-EB-PSMA and for comparison, the well-established <sup>177</sup>Lu-PSMA-617.



Table 1: Comparative Absorbed Doses for <sup>177</sup>Lu-EB-PSMA-617 and <sup>177</sup>Lu-PSMA-617

| Organ/Tissue    | <sup>177</sup> Lu-EB-PSMA-617<br>Absorbed Dose<br>(mGy/MBq)                                                          | <sup>177</sup> Lu-PSMA-617<br>Absorbed Dose<br>(mGy/MBq) | Key Observations                                                                                                                      |
|-----------------|----------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Red Bone Marrow | 0.0547 ± 0.0062[6]                                                                                                   | 0.0084 ± 0.0057[6]                                       | Significantly higher uptake in red marrow for the EB variant.                                                                         |
| Kidneys         | 2.39 ± 0.69[6]                                                                                                       | 0.39 ± 0.06[6]                                           | Markedly increased renal dose with <sup>177</sup> Lu-EB-PSMA-617.                                                                     |
| Liver           | -                                                                                                                    | 0.1[7]                                                   | Data for <sup>177</sup> Lu-EB-<br>PSMA liver dosimetry<br>is less reported but<br>expected to be higher<br>due to albumin<br>binding. |
| Salivary Glands | -                                                                                                                    | 0.58[7]                                                  | A critical organ at risk for PSMA-targeted therapies.                                                                                 |
| Spleen          | -                                                                                                                    | 0.06[7]                                                  | -                                                                                                                                     |
| Tumors          | 3.02-fold higher<br>accumulated<br>radioactivity compared<br>to <sup>177</sup> Lu-PSMA-617 in<br>bone metastases.[6] | -                                                        | Enhanced tumor accumulation is the primary therapeutic goal of the EB modification.                                                   |

Note: Dosimetry values can vary significantly between patients and studies.

Table 2: Pharmacokinetic Parameters



| Parameter                            | <sup>177</sup> Lu-PSMA-617 |
|--------------------------------------|----------------------------|
| Blood Clearance                      | Bi-exponential decline[8]  |
| Terminal Half-life (T1/2)            | 28.9 hours[8]              |
| Total Systemic Clearance (CL)        | 1.71 L/hr[8]               |
| Apparent Volume of Distribution (Vz) | 71.2 L[8]                  |

Pharmacokinetic data for <sup>177</sup>Lu-EB-PSMA is still emerging but is characterized by a longer blood circulation time.

### **Experimental Protocols**

This section details the methodologies for conducting a dosimetry study for <sup>177</sup>Lu-EB-PSMA therapy.

#### **Patient Selection and Preparation**

- Inclusion Criteria: Patients with histologically confirmed metastatic castration-resistant prostate cancer (mCRPC) and positive PSMA expression on a baseline PET/CT scan are eligible.[9]
- Informed Consent: Obtain written informed consent from all participants before any studyrelated procedures.[8]
- Pre-treatment Assessment: Conduct a comprehensive baseline assessment, including medical history, physical examination, and laboratory tests (hematology, liver, and renal function).[10]
- Hydration: Patients should be well-hydrated before and after the administration of the radiopharmaceutical to promote clearance and reduce radiation dose to the bladder.
- Salivary Gland Protection: To minimize radiation-induced xerostomia, patients may receive
  cooling packs over the parotid and submandibular glands starting 30 minutes before the
  injection and continuing for a few hours post-injection.[10][11]



#### **Radiopharmaceutical Administration**

- Dose Preparation: The required activity of <sup>177</sup>Lu-EB-PSMA is prepared under aseptic conditions. The administered activity can vary depending on the study protocol, with escalating doses being investigated in some trials.[10][12]
- Administration: The radiopharmaceutical is administered intravenously as a slow bolus injection.

#### **Imaging Data Acquisition**

- Imaging Modality: Quantitative Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) is the preferred imaging modality for dosimetry.[13][14]
- Imaging Time Points: Serial whole-body planar and SPECT/CT imaging are performed at multiple time points post-injection to characterize the pharmacokinetics. A typical imaging schedule for <sup>177</sup>Lu-EB-PSMA-617 includes scans at 2, 24, 72, 120, and 168 hours post-injection.[6][11] For comparison, a common schedule for <sup>177</sup>Lu-PSMA-617 is 0.5, 2, 24, 48, and 72 hours.[6][11]
- SPECT/CT Parameters: Use a medium-energy collimator for the 208-keV photopeak of <sup>177</sup>Lu.[9] Detailed acquisition and reconstruction parameters should be standardized and documented.

#### **Dosimetry Calculation**

The MIRD schema is the standard methodology for calculating absorbed doses.[3][4][5]

- Image Segmentation: On the SPECT/CT images, delineate volumes of interest (VOIs) for source organs (e.g., kidneys, liver, spleen, salivary glands) and tumor lesions.
- Activity Quantification: From the serial SPECT/CT images, determine the activity in each VOI
  at each time point. This requires a calibrated imaging system.
- Time-Activity Curve Generation: For each source organ and tumor, plot the measured activity versus time and fit the data to an appropriate function (e.g., bi-exponential) to generate timeactivity curves (TACs).







- Time-Integrated Activity Calculation: Calculate the area under the TAC for each source region to obtain the time-integrated activity (also known as the number of disintegrations).
- Absorbed Dose Calculation: The mean absorbed dose (D) to a target organ from a source organ is calculated using the following MIRD formula: D(target ← source) = Ã(source) × S(target ← source) where à is the time-integrated activity in the source organ and S is the S-value, which represents the mean absorbed dose to the target organ per unit of time-integrated activity in the source organ. S-values are typically obtained from standardized phantom models using software like OLINDA/EXM or IDAC-Dose 2.1.[4]
- Total Absorbed Dose: The total absorbed dose to a target organ is the sum of the doses from all source organs.

#### **Visualizations**

The following diagrams illustrate the key workflows and relationships in <sup>177</sup>Lu-EB-PSMA therapy dosimetry.





Click to download full resolution via product page

**Figure 1:** Experimental Workflow for <sup>177</sup>Lu-EB-PSMA Dosimetry.





Click to download full resolution via product page

Figure 2: Logical Flow of Dosimetry Calculation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Developments in 177Lu-based radiopharmaceutical therapy and dosimetry PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Towards Routine Clinical Use of Dosimetry in [177Lu]Lu-PSMA Prostate Cancer Radionuclide Therapy: Current Efforts and Future Perspectives [frontiersin.org]
- 3. Radiation Dosimetry in 177Lu-PSMA-617 Therapy Using a Single Posttreatment SPECT/CT Scan: A Novel Methodology to Generate Time- and Tissue-Specific Dose Factors
   - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. First-in-human study of 177Lu-EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) PMC [pmc.ncbi.nlm.nih.gov]
- 10. 177Lu-EB-PSMA Radioligand Therapy with Escalating Doses in Patients with Metastatic Castration-Resistant Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. isosolutions.com [isosolutions.com]
- 12. 177Lu-EB-PSMA Radioligand Therapy with Escalating Doses in Patients with Metastatic Castration-Resistant Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of the radiation dosimetry protocol in Lutetium-177-PSMA therapy: toward clinical implementation [pubmed.ncbi.nlm.nih.gov]
- 14. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Dosimetry Calculation in <sup>177</sup>Lu-EB-PSMA Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604543#dosimetry-calculation-for-177lu-eb-psma-therapy]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com